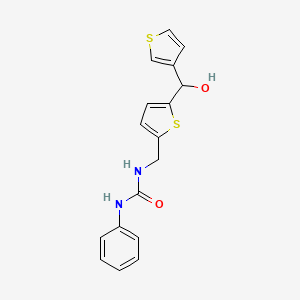

1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-phenylurea

Description

1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-phenylurea is a urea derivative featuring dual thiophene moieties and a phenyl group. Its structure includes a central urea (-NH-C(=O)-NH-) backbone, substituted with a thiophene ring at the N3 position and a hydroxymethyl-thiophene group at the N1 position.

Properties

IUPAC Name |

1-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S2/c20-16(12-8-9-22-11-12)15-7-6-14(23-15)10-18-17(21)19-13-4-2-1-3-5-13/h1-9,11,16,20H,10H2,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBDWHJQJNPUKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-phenylurea, typically involves heterocyclization reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific conditions such as the presence of sulfurizing agents like phosphorus pentasulfide (P_4S_10) or basic conditions for the condensation of thioglycolic acid derivatives with α,β-acetylenic esters .

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale application of these synthetic routes, optimized for yield and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H_2O_2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H_2) are typical.

Substitution: Conditions vary depending on the substituent, but Lewis acids or bases are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-phenylurea has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The mechanism of action of 1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The thiophene ring system can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in the combination of thiophene substituents and urea functionality. Below is a comparative analysis with key analogues:

Functional Comparisons

- Thiophene vs. Furan Analogues: Replacing thiophene with furan (as in ) reduces aromatic stability but improves solubility due to furan’s oxygen atom.

- Urea vs. Thiourea : The target compound’s urea group forms stronger hydrogen bonds than thioureas (), likely improving target binding in enzyme inhibition .

- Substituent Effects : The hydroxymethyl-thiophene group in the target compound may confer higher metabolic stability compared to chlorothiophene derivatives (), as polar groups reduce phase I metabolism .

Crystallographic and Computational Insights

- Hydrogen-bonding patterns (e.g., R₂²(8) motifs common in ureas) are critical for crystal packing .

Research Findings and Gaps

- Antifungal Potential: Fluconazole-based thiadiazole-urea derivatives () show antifungal activity, suggesting the target compound’s thiophene-urea scaffold may have similar utility.

- Synthetic Challenges : The hydroxymethyl-thiophene group complicates synthesis; ’s Suzuki coupling methods for thiophene-containing compounds could be adapted .

- Toxicity Concerns : Thiophene derivatives like thiophene fentanyl () highlight the need for thorough toxicological profiling, which is absent for the target compound.

Biological Activity

1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-phenylurea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a urea linkage with thiophene moieties, which are known for their pharmacological significance. The presence of hydroxyl and methyl groups enhances its lipophilicity and biological interactions.

Chemical Formula: C19H20N2O2S2

Molecular Weight: 372.50 g/mol

CAS Number: 1798023-97-8

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene derivatives, including 1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-phenylurea. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

- Cytotoxicity Studies :

- The compound demonstrated a notable IC50 value against HeLa cells, suggesting effective inhibition of cell proliferation.

- Comparative studies with known anticancer agents like Sorafenib revealed that certain derivatives of this compound had lower IC50 values, indicating higher potency.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-phenylurea | HeLa | 0.95 |

| Sorafenib | HeLa | 7.91 |

- Mechanism of Action :

- Flow cytometry analysis indicated that the compound induces apoptotic cell death and arrests the cell cycle at the sub-G1 phase, which is crucial for preventing cancer cell proliferation.

- In silico docking studies confirmed binding to the active site of VEGFR-2, a target involved in tumor angiogenesis.

Structure-Activity Relationships (SAR)

The SAR studies conducted on related urea-thiophene compounds provide insights into how structural modifications influence biological activity:

- Key Structural Features :

- The thiophene core is essential for maintaining biological activity.

- Substituents on the urea nitrogen (N1 and N3 positions) significantly affect potency; specific substitutions enhance protective activity against cellular stressors.

| Structural Variant | HC50 (µM) |

|---|---|

| Original Compound | 3.12 |

| Variant A | 6.57 |

| Variant B | NA |

Case Studies

Several case studies illustrate the efficacy of thiophene-based compounds in various therapeutic contexts:

-

Study on Thiourea Derivatives :

- Thiourea derivatives have shown promising anticancer activities with IC50 values ranging from 3 to 14 µM against different cancer types, including breast and prostate cancers.

- These findings support the hypothesis that thiophene-containing compounds can be optimized for enhanced therapeutic effects.

-

Cytotoxic Effects on Leukemia Cells :

- Compounds similar to 1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-phenylurea exhibited significant cytotoxicity against human leukemia cell lines, with IC50 values as low as 1.50 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.